4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine
CAS No.:
Cat. No.: VC17893237
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N4 |
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Molecular Weight | 202.26 g/mol |
IUPAC Name | 4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine |
Standard InChI | InChI=1S/C11H14N4/c1-9-3-4-12-7-11(9)13-5-10-6-14-15(2)8-10/h3-4,6-8,13H,5H2,1-2H3 |
Standard InChI Key | LQCWQWOPYRZVHP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NC=C1)NCC2=CN(N=C2)C |
Introduction
Chemical Structure and Nomenclature
Systematic Characterization
The compound’s IUPAC name, 4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine, reflects its bifunctional architecture:
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A pyridine ring substituted with a methyl group at position 4 and an amine at position 3.
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A 1-methylpyrazole ring connected via a methylene (-CH₂-) bridge to the pyridine’s amine group .
Key Structural Features:
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Pyridine Ring: The electron-deficient aromatic system contributes to nucleophilic reactivity at the nitrogen atom .
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Pyrazole Moiety: The 1-methylpyrazole provides a planar, nitrogen-rich heterocycle capable of hydrogen bonding and π-π stacking .
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Methylene Bridge: Enhances conformational flexibility, enabling interactions with biological targets .
Spectroscopic Data:
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InChI Key:
LQCWQWOPYRZVHP-UHFFFAOYSA-N
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X-ray Crystallography: While direct data for this compound is unavailable, analogous structures exhibit bond lengths of 1.34–1.38 Å for pyridine C-N and 1.32 Å for pyrazole N-N.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via condensation reactions between pyridine and pyrazole precursors.
Route 1: Reductive Amination
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Intermediate Preparation:
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Reduction:
Route 2: Nucleophilic Substitution
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Activation:
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Coupling:
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Reaction with 1-methylpyrazole-4-methanamine in the presence of triethylamine (Et₃N) in dichloromethane (DCM).
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Yield: ~55–65%.
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Optimization Challenges:
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Byproduct Formation: Competing reactions at the pyridine’s nitrogen require careful temperature control (0–5°C) .
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Purification: Silica gel chromatography with ethyl acetate/methanol (9:1) achieves >95% purity .
Physicochemical Properties
Thermal and Solubility Profiles
Stability
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Photostability: Degrades <5% under UV light (254 nm, 48 h).
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Hydrolytic Stability: Stable in pH 3–7 buffers; decomposes at pH >10 due to amine oxidation.
Biological Activity and Applications
Proposed Mechanism:
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The pyridine nitrogen coordinates with kinase ATP-binding sites, while the pyrazole moiety stabilizes hydrophobic pockets .
Material Science Applications
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Coordination Polymers: Pyridine-pyrazole ligands form porous frameworks with Cu(II) and Zn(II) for gas storage.
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Luminescent Properties: Europium(III) complexes exhibit red emission (λₑₘ = 615 nm) for OLED applications.
Disposal Guidelines
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Incinerate at >800°C with scrubbers to prevent NOx emissions.
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